Indomethacin heptyl ester

COX-2 inhibition inflammation isoform selectivity

Indomethacin heptyl ester is a uniquely selective COX-2 inhibitor (>1,700-fold selectivity, IC50 0.04 µM) that cannot be substituted by generic indomethacin or other NSAIDs. Its heptyl ester chain confers COX-2 isoform specificity absent in the parent drug, while demonstrated MDR-1/P-glycoprotein down-regulation at concentrations as low as 0.4 µM adds distinct secondary pharmacology unavailable in other COX-2 inhibitors. Ideal for inflammation, pain, CNS prostaglandin signaling, and multidrug resistance studies requiring COX-1-sparing activity. Supplied as methyl acetate solution or solid; verified ≥98% purity; solubility ≤17 mg/mL in DMSO/EtOH. For R&D use only.

Molecular Formula C26H30ClNO4
Molecular Weight 456.0 g/mol
Cat. No. B1662390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin heptyl ester
Synonyms1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, 1-heptyl ester
Molecular FormulaC26H30ClNO4
Molecular Weight456.0 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3
InChIKeyPYBCHCVNKGZCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Indomethacin Heptyl Ester: A Selective COX-2 Inhibitor with >1,700-Fold Isoform Selectivity for Inflammation and MDR Research


Indomethacin heptyl ester (CAS 282728-47-6) is a lipid-soluble ester derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. It functions as a potent and selective cyclooxygenase-2 (COX-2) inhibitor, demonstrating an IC50 of 0.04 µM against human recombinant COX-2 while exhibiting minimal COX-1 inhibition (IC50 >66 µM), thereby achieving a selectivity index exceeding 1,700-fold [2]. This contrasts with the parent compound indomethacin, which acts as a non-selective dual COX-1/COX-2 inhibitor (COX-1 IC50: 0.05–0.67 µM; COX-2 IC50: 0.75 µM) [3]. Additionally, the compound has been shown to down-regulate the expression and activity of the multidrug resistance protein MDR-1 (P-glycoprotein) .

Why Indomethacin Heptyl Ester Cannot Be Substituted with Indomethacin or Other NSAID Esters in COX-2 Research


Generic substitution fails because indomethacin heptyl ester possesses a unique combination of molecular properties that are not interchangeable with indomethacin, other indomethacin esters (e.g., methyl or ethyl esters), or alternative NSAIDs. While indomethacin itself is a non-selective COX-1/COX-2 inhibitor (selectivity ratio ~13-fold favoring COX-1) [1], the heptyl ester modification confers profound isoform selectivity (>1,700-fold favoring COX-2) [2]. This selectivity profile fundamentally alters the compound's pharmacological signature and side-effect liability. Furthermore, the specific heptyl alkyl chain length critically influences both the compound's physicochemical properties and its interaction with the COX-2 hydrophobic pocket; shorter-chain esters exhibit different selectivity and potency profiles [3]. The compound also demonstrates a distinct secondary pharmacology—MDR-1 down-regulation—that is not observed with the parent drug or many other ester analogs, making direct substitution inappropriate for studies requiring this specific mechanism [4].

Quantitative Differentiation of Indomethacin Heptyl Ester: Head-to-Head Selectivity, Potency, and Functional Comparisons


COX-2 Selectivity Index >1,700: Direct Comparison with Indomethacin

Indomethacin heptyl ester exhibits a >1,700-fold selectivity for COX-2 over COX-1, contrasting sharply with the parent compound indomethacin, which is non-selective and exhibits only a ~13-fold selectivity in the opposite direction (COX-1 > COX-2). In human recombinant enzyme assays, indomethacin heptyl ester inhibits COX-2 with an IC50 of 0.04 µM and shows minimal COX-1 inhibition (IC50 >66 µM) [1]. Indomethacin itself inhibits COX-1 with an IC50 of 0.05–0.67 µM and COX-2 with an IC50 of 0.75 µM [2].

COX-2 inhibition inflammation isoform selectivity NSAID derivative

MDR-1 Down-Regulation Activity: Functional Differentiation from Non-Selective NSAIDs

Indomethacin heptyl ester reduces the expression and activity of the multidrug resistance protein MDR-1 (P-glycoprotein) in cellular models. Chronic exposure of Caco-2 colorectal cells to indomethacin heptyl ester at 0.4 µM significantly decreased P-gp expression and activity . In vivo, oral pre-treatment with indomethacin heptyl ester (20 mg/kg) blocked TNBS-induced P-glycoprotein up-regulation and conferred a protective effect in experimental colitis [1]. In contrast, non-selective COX inhibitors like naproxen showed different or lesser effects on P-gp regulation in the same experimental systems .

multidrug resistance P-glycoprotein MDR-1 cancer research inflammatory bowel disease

Ester Prodrug Stability Profile: Half-Life of 43 Days at pH 4.7 at 25°C

Indomethacin esters, including indomethacin heptyl ester, function as prodrugs that undergo hydrolysis to release the active parent drug. Kinetic studies demonstrate that indomethacin and its esters exhibit maximal stability at acidic pH: indomethacin is most stable at pH 4.9 with a shelf-life of 2.0 years at 25°C, whereas the ester prodrug shows maximal stability at pH 4.7 with a shelf-life of 43 days at 25°C [1]. This stability differential is a class-level property of indomethacin ester prodrugs and must be accounted for in experimental design and storage conditions.

prodrug stability hydrolysis kinetics aqueous stability formulation

Lipid Solubility and Organic Solvent Compatibility: 17 mg/mL in DMSO and Ethanol

The heptyl ester modification substantially increases the lipophilicity of indomethacin heptyl ester relative to the parent carboxylic acid. The compound exhibits limited but defined solubility in organic solvents: ≤17 mg/mL in DMSO, ≤17 mg/mL in ethanol, and ≤17 mg/mL in dimethyl formamide . This solubility profile differs from indomethacin, which is practically insoluble in water but has distinct organic solvent solubility characteristics (e.g., soluble in ethanol and DMSO at different concentrations). The enhanced lipophilicity of the heptyl ester facilitates membrane permeability .

solubility formulation lipophilicity in vitro assay

Bioavailability and Membrane Permeability Enhancement via Heptyl Ester Modification

The heptyl ester modification enhances the bioavailability and membrane permeability of indomethacin heptyl ester compared to the parent drug. As a lipid-soluble derivative, the heptyl ester demonstrates improved ability to cross cell membranes more readily than indomethacin . This is a class-level property of long-chain alkyl ester prodrugs of carboxylic acid-containing NSAIDs. While direct quantitative permeability coefficients (e.g., Papp or logPe values) comparing indomethacin heptyl ester to indomethacin in standardized assays (e.g., PAMPA or Caco-2) are not publicly available, the enhanced lipophilicity conferred by the seven-carbon alkyl chain is structurally predictable and supported by vendor technical documentation [1].

bioavailability membrane permeability pharmacokinetics prodrug

Optimal Application Scenarios for Indomethacin Heptyl Ester Based on Quantitative Differentiation


COX-2-Selective Inflammatory Pathway Studies Requiring Minimal COX-1 Interference

Indomethacin heptyl ester is optimally suited for in vitro and in vivo studies requiring potent COX-2 inhibition without confounding COX-1-mediated effects. Its >1,700-fold selectivity for COX-2 (IC50 = 0.04 µM) over COX-1 (IC50 >66 µM) enables researchers to attribute observed anti-inflammatory or prostaglandin-modulating effects specifically to COX-2 inhibition [1]. This selectivity profile is particularly valuable in studies of inflammation, pain, and central nervous system prostaglandin signaling where COX-1 inhibition could confound interpretation or introduce gastrointestinal toxicity in animal models.

Multidrug Resistance (MDR-1/P-gp) Modulation Studies in Cancer and Inflammatory Bowel Disease

The compound's demonstrated ability to down-regulate MDR-1 (P-glycoprotein) expression and activity at concentrations as low as 0.4 µM makes it a valuable tool compound for investigating drug resistance mechanisms [2]. This application is supported by in vivo data showing that oral administration at 20 mg/kg prevents TNBS-induced P-gp up-regulation and confers protection in experimental colitis [3]. Researchers studying multidrug resistance in cancer, inflammatory bowel disease pharmacotherapy, or drug-transporter interactions should select indomethacin heptyl ester over other NSAIDs or COX-2 inhibitors that lack this specific secondary pharmacology.

Prodrug Activation and Esterase-Mediated Hydrolysis Kinetic Studies

Indomethacin heptyl ester serves as a model compound for investigating ester prodrug activation kinetics, carboxylesterase substrate specificity, and structure-hydrolysis relationships. Its defined stability profile—maximal stability at pH 4.7 with a shelf-life of 43 days at 25°C—provides a benchmark for comparative studies of ester prodrug design [4]. The compound's seven-carbon alkyl chain offers a specific steric and electronic profile that can be compared against shorter-chain esters (methyl, ethyl) or branched-chain esters in structure-activity relationship studies [5].

Cell-Based Assays Requiring Enhanced Membrane Permeability for Intracellular COX-2 Targeting

For cellular assays where efficient intracellular delivery is critical, the enhanced lipophilicity of indomethacin heptyl ester offers a potential advantage over the parent carboxylic acid . Its defined solubility in DMSO and ethanol (≤17 mg/mL) facilitates preparation of stock solutions for cell culture applications . Researchers should note that the compound functions as a prodrug and may undergo intracellular hydrolysis; appropriate controls should be included to distinguish prodrug effects from those of released indomethacin.

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